

Introduction: The Analytical Imperative for Substituted Indoles

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Compound of Interest

Compound Name: *1-Methyl-7-nitro-1H-indole*

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In the landscape of pharmaceutical and materials science research, the indole scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and material characteristics. The target of our present study, **1-Methyl-7-nitro-1H-indole**, is a compound of significant interest, combining the N-methylation common in many bioactive molecules with a powerful electron-withdrawing group at the 7-position. This substitution pattern dramatically alters the electron density distribution across the bicyclic system, influencing its reactivity, binding affinity, and photophysical properties.

Accurate and unambiguous structural confirmation is the bedrock of any research endeavor. Without a definitive spectroscopic fingerprint, all subsequent biological or material data rests on an unverified foundation. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **1-Methyl-7-nitro-1H-indole**. As direct, published spectra for this specific molecule are not readily consolidated in the public domain, this document leverages expert analysis of substituent effects and fragmentation patterns, drawing from established data on analogous indole derivatives to present a predictive and instructional framework for its characterization. This approach mirrors the real-world workflow of a research scientist tasked with characterizing a novel or sparsely documented compound.

Molecular Structure and Spectroscopic Numbering

A clear understanding of the molecular geometry and the conventional numbering system is crucial for interpreting spectroscopic data. The structure of **1-Methyl-7-nitro-1H-indole** is shown below, with atoms numbered according to IUPAC standards, which will be used throughout this guide.

Caption: IUPAC Numbering Scheme for **1-Methyl-7-nitro-1H-indole**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ^1H (proton) and ^{13}C NMR.

^1H NMR Spectroscopy: Probing the Proton Environment

Expertise & Causality: The ^1H NMR spectrum of an indole is characterized by distinct regions for the aromatic protons on the benzene and pyrrole rings. The introduction of a methyl group on the nitrogen (N1) and a nitro group at C7 induces predictable shifts. The N-methyl group will appear as a singlet in the aliphatic region. The nitro group is strongly electron-withdrawing, which will significantly deshield (shift downfield) the adjacent proton at C6. This effect diminishes with distance, but will also influence the protons at C5 and C4.

Predicted ^1H NMR Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for **1-Methyl-7-nitro-1H-indole**, based on data from analogous substituted indoles.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H4	~8.10	Doublet (d)	J _{4,5} \approx 8.0 Hz	Peri-effect and deshielding from the adjacent nitro group.
H5	~7.25	Triplet (t)	J _{5,4} \approx 8.0 Hz, J _{5,6} \approx 8.0 Hz	Standard aromatic region, influenced by adjacent protons.
H6	~7.90	Doublet (d)	J _{6,5} \approx 8.0 Hz	Strongly deshielded by the ortho-nitro group.
H2	~7.20	Doublet (d)	J _{2,3} \approx 3.0 Hz	Typical C2-H of a 1-substituted indole.
H3	~6.60	Doublet (d)	J _{3,2} \approx 3.0 Hz	Typical C3-H, generally the most upfield aromatic proton.
N1-CH ₃	~4.10	Singlet (s)	N/A	N-alkylation removes N-H coupling and shifts the methyl group downfield.

Experimental Protocol: ¹H NMR Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **1-Methyl-7-nitro-1H-indole** in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.^[4]
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 12-15 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

Caption: Key ^1H - ^1H coupling relationships in the indole ring system.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Causality: The ^{13}C spectrum provides complementary information. The electron-withdrawing nitro group dramatically impacts the chemical shifts of the carbon atoms it is attached to (C7) and the adjacent carbons (C7a, C6). C7 is expected to be significantly deshielded. Conversely, carbons in the pyrrole ring are less affected by the C7 substituent. The N-methyl carbon will appear as a distinct signal in the aliphatic region.

Predicted ^{13}C NMR Data

Based on substituent effects observed in various nitro- and methyl-indoles, the predicted chemical shifts are tabulated below.^{[1][5][6]}

Carbon Assignment	Predicted δ (ppm)	Rationale
C2	~129.0	Relatively standard for a 1-substituted indole.
C3	~103.0	Typically the most shielded aromatic carbon.
C3a	~128.5	Bridgehead carbon, influenced by both rings.
C4	~119.0	Deshielded by the proximate nitro group.
C5	~122.0	Standard aromatic region.
C6	~129.5	Deshielded by the ortho-nitro group.
C7	~135.0	Directly attached to the nitro group, strongly deshielded.
C7a	~133.0	Bridgehead carbon, deshielded by attachment to N1 and proximity to C7.
N1-CH ₃	~35.0	Typical shift for an N-methyl group on an indole.

Experimental Protocol: ¹³C NMR Acquisition

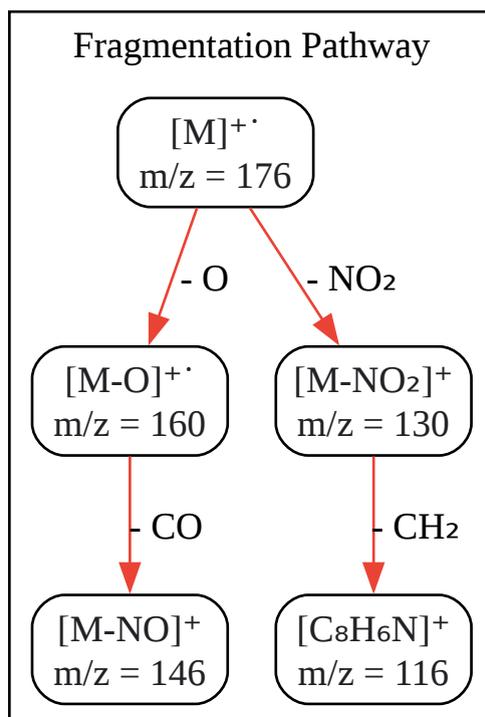
- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentration (~20-50 mg) is preferable for faster acquisition.
- Instrument Setup: Use a 100 MHz (for a 400 MHz ¹H system) or higher spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
 - Spectral Width: 220-240 ppm.

- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 512-2048, as ^{13}C is much less sensitive than ^1H .
- Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the CDCl_3 solvent peak (δ 77.16 ppm).

Part 2: Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides extensive fragmentation, yielding a characteristic fingerprint of the molecule. For nitroaromatic compounds, the fragmentation is dominated by processes involving the nitro group. The molecular ion (M^+) should be clearly visible. Key fragmentation steps include the loss of NO_2 ($\text{M} - 46$), the loss of O followed by CO (the "nitro-nitrite rearrangement"), and the loss of NO ($\text{M} - 30$).^{[7][8]}

Predicted Fragmentation Pathway



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Caption: Predicted EI-MS fragmentation pathway for **1-Methyl-7-nitro-1H-indole**.

Predicted Mass Spectral Data

The molecular weight of C₉H₈N₂O₂ is 176.17 g/mol . The expected key fragments are listed below.

m/z	Proposed Fragment	Identity
176	[C ₉ H ₈ N ₂ O ₂] ⁺	Molecular Ion (M ⁺)
146	[C ₉ H ₈ N ₂ O] ⁺	Loss of NO
130	[C ₉ H ₈ N] ⁺	Loss of NO ₂
116	[C ₈ H ₆ N] ⁺	Loss of NO ₂ and CH ₂
103	[C ₇ H ₅ N] ⁺	Further fragmentation

Experimental Protocol: GC-EI-MS Acquisition

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
- Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Parameters:
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Injection Volume: 1 µL.
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. (This must be optimized).

- MS Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.
- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.[9]

Conclusion

The structural elucidation of **1-Methyl-7-nitro-1H-indole** is readily achievable through a combined NMR and MS approach. The ¹H and ¹³C NMR spectra are defined by the strong deshielding effects of the C7-nitro group on the benzene portion of the molecule and the characteristic singlet of the N1-methyl group. The mass spectrum is characterized by a clear molecular ion at m/z 176 and predictable fragmentation losses of NO and NO₂. This guide provides the necessary framework and detailed protocols for researchers to confidently synthesize, isolate, and verify the structure of this important indole derivative, ensuring the integrity of their subsequent scientific investigations.

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